N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[[4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-14(26)23-17-8-10-19(11-9-17)29(27,28)25-20-22-13-12-18(24-20)7-4-15-2-5-16(21)6-3-15/h2-13H,1H3,(H,23,26)(H,22,24,25)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKGLFAPTQFTOC-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound features a multi-functional structure that includes a sulfonamide group, a pyrimidine moiety, and a vinyl group attached to a chlorophenyl ring. The synthesis typically involves several steps, including the formation of the pyrimidine backbone and subsequent modifications to introduce the sulfonamide and acetamide functionalities.
General Synthetic Route:
- Formation of 2-(4-chlorophenyl)vinylpyrimidine : This step involves the reaction of appropriate precursors under controlled conditions to yield the vinyl-pyrimidine structure.
- Sulfonamide Formation : The introduction of the sulfonamide group is achieved through nucleophilic substitution reactions.
- Acetamide Attachment : Finally, acetamide is introduced to complete the structure.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzamides, which share structural similarities with this compound, possess notable antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Activity Against S. aureus | Activity Against P. aeruginosa |
|---|---|---|
| BB8 | Significant | Moderate |
| BB9 | High | Significant |
| BB10 | Moderate | High |
Anti-Inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Similar compounds in the literature demonstrate inhibition of pro-inflammatory cytokines and mediators in various models . This suggests that this compound may exert beneficial effects in conditions characterized by inflammation.
Case Studies and Research Findings
- In Vitro Studies : A study investigating the antibacterial activity of related compounds found that those with electron-withdrawing groups exhibited enhanced activity compared to electron-donating groups. This observation may be relevant for understanding the biological activity of this compound, as it contains both types of substituents .
- Comparative Analysis : In comparative studies against standard antibiotics like Ciprofloxacin, certain derivatives showed promising results, indicating potential for development as effective antimicrobial agents .
- Pharmacological Implications : The presence of multiple active functional groups suggests potential multitarget pharmacological effects, making this compound a candidate for further exploration in drug development aimed at treating infections and inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide-Pyrimidine Motifs
Several compounds share the sulfonamide-pyrimidine backbone but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Key Structural Analogues
Key Observations :
- Chloro-substituted derivatives (e.g., 6c) exhibit higher melting points (~134°C), likely due to stronger intermolecular forces .
- Hydroxyl or amino groups on pyrimidine (e.g., diaminopyrimidine) improve water solubility and hydrogen-bonding capacity, critical for bioavailability .
- Thioether linkages (e.g., sulfanyl groups) may enhance metabolic stability compared to sulfonamides .
Pyrimidine Ring Modifications
Variations in the pyrimidine ring significantly alter molecular conformation and activity:
Table 2: Pyrimidine Substitution Effects
Key Observations :
- Fluorine substitution (e.g., 4-fluorophenyl) improves metabolic stability and binding affinity through electronegative effects .
Pharmacological and Docking Comparisons
Table 3: Docking Scores and Targets
| Compound Name | Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide | ACE2 | -5.51 | |
| ABT-199 (BCL-2 inhibitor) | BCL-2 | N/A |
Key Observations :
- The 4-chlorophenylvinyl group in the target compound resembles BCL-2 inhibitors (e.g., ABT-199), implying possible apoptosis-inducing activity .
Crystallographic and Conformational Analysis
Crystal structures reveal intramolecular interactions critical for stability:
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Dihedral angle of 42.25° between pyrimidine and benzene rings, stabilized by N–H⋯N hydrogen bonds .
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide : Planar conformation due to π-stacking; methyl groups induce torsional strain .
Q & A
What methodologies are employed to determine the crystal structure of this compound?
Basic
The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Data collection : Using a Bruker SMART APEXII diffractometer with Mo Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL2016 for structure refinement, with hydrogen atoms positioned geometrically and thermal parameters adjusted using riding models .
- Validation : Software like PLATON checks for symmetry and intermolecular interactions. For example, intramolecular N–H⋯N hydrogen bonds stabilize folded conformations .
- Parameters : Monoclinic systems (e.g., space group P21/c) with unit cell dimensions (e.g., a = 18.220 Å, b = 8.1180 Å, c = 19.628 Å, β = 108.76°) .
What synthetic strategies are reported for preparing this acetamide derivative?
Basic
Synthesis often involves multi-step reactions:
- Core formation : Reacting pyrimidine-thiol derivatives with chloroacetamide intermediates in refluxing ethanol (40 mL, 2 mmol scale) .
- Purification : Crystallization via slow evaporation from chloroform-acetone mixtures (1:5 v/v) .
- Functionalization : Incorporating sulfonyl groups via nucleophilic substitution or coupling reactions, as seen in structurally related compounds .
How can researchers resolve contradictions in molecular conformation data between structurally analogous compounds?
Advanced
Discrepancies (e.g., dihedral angles between aromatic rings) are addressed by:
- Database surveys : Cross-referencing the Cambridge Structural Database (CSD) for analogous structures (e.g., ARARUI, a 2-chlorophenyl analogue) to compare torsion angles and hydrogen-bonding patterns .
- Computational modeling : Density Functional Theory (DFT) to assess energy minima for different conformers.
- Statistical analysis : Evaluating crystallographic R values (e.g., R = 0.050 for reliable datasets) to ensure data quality .
What experimental design approaches optimize the synthesis of complex acetamide derivatives?
Advanced
Optimization methods include:
- Design of Experiments (DoE) : Factorial designs to test variables (e.g., temperature, solvent ratio) and model yield outcomes statistically .
- Flow chemistry : Continuous-flow reactors for improved heat/mass transfer, as demonstrated in diphenyldiazomethane synthesis .
- Process analytics : In-line NMR or HPLC to monitor reaction progress and intermediates.
How are spectroscopic techniques applied to characterize the sulfonamide group in this compound?
Basic
Key techniques include:
- NMR : and NMR to identify sulfonamide protons (δ ~10-12 ppm) and carbonyl carbons (δ ~170 ppm) .
- IR spectroscopy : Stretching vibrations for S=O (~1350 cm) and N–H (~3300 cm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 309.78 for CHClNOS) .
How to design analogs with modified sulfone or phosphonate groups for enhanced bioactivity?
Advanced
Strategies involve:
- Bioisosteric replacement : Substituting sulfonyl groups with phosphonate moieties to improve solubility or target binding .
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., 4-chlorophenyl to 4-fluorophenyl) and evaluation via enzyme inhibition assays .
- Crystallographic guidance : Using hydrogen-bonding motifs (e.g., N–H⋯O interactions) to predict bioactivity .
How to analyze hydrogen bonding patterns in crystal structures of related compounds?
Advanced
Analysis involves:
- Software tools : Mercury or PLATON to visualize and quantify interactions (e.g., N–H⋯N bonds with D–A distances of 2.8–3.0 Å) .
- Comparative studies : Overlaying structures (e.g., molecule A vs. B in asymmetric units) to assess conformational flexibility .
- Thermal ellipsoids : Evaluating displacement parameters to distinguish static vs. dynamic disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
